AZD0156 is a small molecule inhibitor that selectively targets ATM kinase. [] It is classified as a DNA damage response (DDR) inhibitor, specifically an ATM kinase inhibitor. [, ] AZD0156 plays a crucial role in scientific research, particularly in the field of oncology, by allowing researchers to study the effects of ATM kinase inhibition on various cellular processes, such as DNA damage repair, cell cycle regulation, and cellular responses to radiation and chemotherapy. [, , , ]
Clinical trials: AZD0156 is currently undergoing clinical trials to evaluate its safety and efficacy in patients with various cancer types, both as a single agent and in combination with other therapies. [, ]
Biomarker development: Identifying biomarkers that predict response to AZD0156 could help personalize treatment and improve clinical outcomes. [, , ]
Exploring new combination therapies: Investigating the combination of AZD0156 with other targeted therapies, immunotherapies, or novel drug delivery systems could further enhance its anti-cancer activity. [, ]
Investigating its potential in non-oncological diseases: The role of ATM in other diseases like ADPKD and cataract warrants further investigation, and AZD0156 could be a valuable tool for such research. [, ]
AZD0156 is a potent and selective inhibitor of the ataxia-telangiectasia mutated protein kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its potential applications in enhancing the efficacy of cancer treatments, particularly in combination with radiotherapy and other chemotherapeutic agents. Developed by AstraZeneca, AZD0156 has shown significant promise as a radiosensitizer, making it a subject of extensive research in oncology.
AZD0156 falls under the category of kinase inhibitors, specifically targeting the ataxia-telangiectasia mutated kinase. This classification places it within a broader group of compounds that modulate cellular signaling processes related to DNA repair mechanisms.
The synthesis of AZD0156 involves several chemical reactions that yield a compound with high bioavailability and selectivity. The synthesis process includes:
The synthetic pathway has been optimized to enhance yield and minimize by-products. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of AZD0156 during the synthesis process .
AZD0156 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against ataxia-telangiectasia mutated kinase. The molecular formula is CHNO, indicating the presence of nitrogen-containing groups essential for its biological activity.
AZD0156 primarily acts through competitive inhibition of ataxia-telangiectasia mutated kinase, affecting various downstream signaling pathways involved in DNA damage repair. Key reactions include:
The potency of AZD0156 is quantified through in vitro assays measuring its IC, which is reported to be as low as 0.58 nmol/L in certain cell lines, demonstrating its effectiveness as an ATM inhibitor .
AZD0156 functions by inhibiting the activity of ataxia-telangiectasia mutated kinase, which is activated in response to DNA double-strand breaks. The inhibition leads to:
Preclinical studies have demonstrated that treatment with AZD0156 prior to radiation exposure significantly enhances cell lethality compared to radiation alone, indicating its potential utility in cancer therapy .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various conditions .
AZD0156 has several promising applications in scientific research:
ATM activation initiates upon detection of DSBs by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates ATM through direct protein-DNA interactions [1] [4]. Upon DNA damage, ATM transitions from inactive dimers to active monomers through autophosphorylation at Ser1981 and acetylation by Tip60 [1] [8]. Activated ATM phosphorylates over 700 downstream substrates, including pivotal effectors such as:
ATM’s functionality extends beyond canonical nuclear DDR. Cytoplasmic ATM regulates mitochondrial homeostasis, redox sensing, and innate immunity via the cGAS-STING pathway [4] [8]. Germline ATM mutations cause ataxia-telangiectasia (A-T), characterized by radiation sensitivity, genomic instability, and cancer predisposition, underscoring ATM’s role as a tumor suppressor [4] [8]. Paradoxically, somatic ATM alterations in cancers (e.g., 12.5% of colorectal cancers) confer survival advantages but create therapeutic vulnerabilities targetable by DDR inhibitors [8].
Table 1: Key DDR Kinases and Their Roles
Kinase | Primary Activator | Core Functions | Cancer Relevance |
---|---|---|---|
ATM | DSBs | Cell cycle checkpoints, HR repair, apoptosis | Mutated in 6% of TCGA cancers; A-T syndrome |
ATR | Replication stress, ssDNA gaps | Stabilization of replication forks, S-phase arrest | Overexpressed in multiple cancers |
DNA-PK | DSBs | Non-homologous end joining (NHEJ) | Radioresistance mechanism |
Cancer cells with ATM deficiencies (germline or somatic mutations) exhibit synthetic lethality with inhibitors targeting complementary DDR pathways. This principle underpins the therapeutic strategy for ATM-inhibiting agents like AZD0156:
Preclinical evidence demonstrates that ATM inhibition preferentially targets cancers with DDR defects. For example, ATM-mutant chronic lymphocytic leukemia (CLL) cells show 10-fold greater sensitivity to AZD0156 than wild-type counterparts [8].
AZD0156 (molecular weight: 461.56 g/mol; CAS: 1821428-35-6) is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with sub-nanomolar potency (cell IC₅₀ = 0.58 nM) [2] [5] [7]. Its therapeutic profile is characterized by:
Table 2: Preclinical Efficacy of AZD0156 in Combination Therapies
Combination Agent | Cancer Model | Key Outcome | Reference |
---|---|---|---|
Irinotecan | Colorectal PDX | 80% tumor growth inhibition vs. 50% with irinotecan alone | [3] |
Olaparib | BRCA2-mutant TNBC PDX | Tumor regression; suppression of RAD51 foci | [7] [9] |
Ionizing Radiation | FaDu xenograft | Abrogation of ATM signaling (pKAP1 reduction) | [7] [10] |
AZD0156’s chemical structure features a quinolin-2-one core optimized for ATM binding and pharmacokinetics. Its oral bioavailability and solubility enable robust in vivo activity at 30–60 mg/kg doses in xenograft models [5] [7]. Current clinical exploration focuses on leveraging its mechanism to overcome resistance to conventional DNA-damaging therapies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1